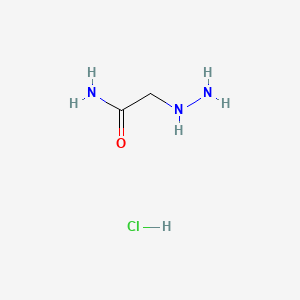

2-Hydrazinylacetamide hydrochloride

Description

Contextual Significance in Organic and Material Sciences Research

In organic synthesis, 2-Hydrazinylacetamide hydrochloride serves as a crucial intermediate. The presence of both a hydrazinyl and an acetamide (B32628) functional group allows for a variety of chemical transformations. Hydrazides, the class of compounds to which 2-Hydrazinylacetamide belongs, are key synthons for the creation of diverse heterocyclic compounds, which are integral scaffolds in many biologically active molecules. mdpi.com The reactivity of the hydrazinyl moiety enables its participation in nucleophilic substitution and condensation reactions, for instance, with ketones and aldehydes to form hydrazones. mdpi.com These reactions are fundamental in building more complex molecular architectures.

The significance of this compound extends into material sciences, primarily through the functional properties of its derivatives. Hydrazones derived from this compound can act as chemosensors. These derivatives form stable complexes with metal ions, a property that is harnessed in spectroscopic methods for the detection and quantification of these ions in environmental and pharmaceutical analysis. Furthermore, the broader class of hydrazides is utilized in the manufacturing of polymers, indicating the potential for this compound to serve as a monomer or cross-linking agent in the development of new polymeric materials. mdpi.comresearchgate.net

| Property | Value |

| CAS Number | 4666-66-4 |

| Molecular Formula | C₂H₈ClN₃O |

| Molecular Weight | 125.56 g/mol |

| IUPAC Name | 2-hydrazinylacetamide;hydrochloride |

Table 1: Chemical and Physical Properties of this compound.

Historical Trajectories and Foundational Discoveries in Hydrazinylacetamide Chemistry

The study of this compound is rooted in the broader history of organohydrazine chemistry. Phenylhydrazine, the first hydrazine (B178648) derivative discovered, and its related compounds were historically instrumental in analytical chemistry for the detection and identification of carbonyl compounds. wikipedia.org A landmark discovery in this field was the reaction of hydrazine derivatives with β-diketones to synthesize substituted pyrazoles, first accomplished in 1883. mdpi.com This laid the groundwork for the synthesis of a vast array of heterocyclic compounds from hydrazine-based precursors.

The development of acylhydrazides, such as 2-Hydrazinylacetamide, followed from the understanding of hydrazine's reactivity. A common and foundational method for their preparation involves the reaction of carboxylic acid esters with hydrazine. wikipedia.org This straightforward synthesis made acylhydrazides readily accessible for further chemical exploration. The initial applications and research into hydrazine derivatives were diverse, ranging from analytical reagents to precursors for pharmaceuticals. wikipedia.orgwiley.com The continued development of synthetic methodologies throughout the 20th century established the framework within which specific compounds like this compound could be synthesized and investigated for their unique properties.

Contemporary Research Paradigms and Emerging Areas of Inquiry

Current research continues to build upon the foundational chemistry of hydrazides, with several emerging areas of inquiry. In medicinal chemistry, there is significant interest in developing novel therapeutic agents. For instance, the hydrazide group is being explored as a zinc-binding group in histone deacetylase (HDAC) inhibitors, which are targets for cancer and neurodegenerative diseases. nih.gov This research suggests that hydrazide-based inhibitors may offer improved safety and bioavailability profiles compared to existing compounds. nih.gov

Modern synthetic organic chemistry is focused on developing more efficient and sustainable methods. Recent advancements include the use of transition-metal catalysis, such as nickel-catalyzed C-N coupling reactions, to synthesize arylhydrazines. organic-chemistry.org Furthermore, visible-light-mediated reactions are being developed for the synthesis of acyl hydrazides from acylsilanes without the need for transition metals or other additives, representing a greener approach. organic-chemistry.org

In the realm of materials science and energy, hydrazine and its derivatives are being investigated for their role in advanced electrocatalysts. Specifically, the hydrazine oxidation reaction is being coupled with the hydrogen evolution reaction in hybrid water electrolyzers. rsc.org This strategy aims to improve the energy efficiency of large-scale, high-purity hydrogen production, a critical goal for future energy economies. rsc.org These contemporary research directions highlight the ongoing expansion of applications for hydrazine-derived compounds like this compound.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-hydrazinylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N3O.ClH/c3-2(6)1-5-4;/h5H,1,4H2,(H2,3,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKOCJDJKZTTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196898 | |

| Record name | Acetamide, 2-hydrazino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4666-66-4 | |

| Record name | Acetamide, 2-hydrazino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004666664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-hydrazino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydrazinylacetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Chemistry of 2 Hydrazinylacetamide Hydrochloride

Established Reaction Pathways for 2-Hydrazinylacetamide Hydrochloride Synthesis

The traditional synthesis of this compound relies on two principal reaction pathways that have been well-documented in chemical literature. These methods are valued for their reliability and the accessibility of starting materials.

Hydrazinolysis Reactions of Chloroacetamide Derivatives

A common and effective method for synthesizing this compound involves the hydrazinolysis of chloroacetamide derivatives. This nucleophilic substitution reaction utilizes the high reactivity of hydrazine (B178648) to displace a halide, typically chloride, from an acetamide (B32628) backbone.

The general mechanism proceeds via the nucleophilic attack of the hydrazine molecule on the electrophilic carbon atom bearing the chlorine atom in a chloroacetamide derivative. This results in the formation of a hydrazinylacetamide intermediate and a chloride anion. The intermediate is then typically protonated with hydrochloric acid to yield the final this compound salt, which often improves its stability and handling characteristics.

For instance, the reaction of a chloroacetamide precursor with hydrazine hydrate (B1144303) in a suitable solvent, such as boiling ethanol (B145695), under reflux conditions for a period of 4 to 6 hours is a frequently employed procedure. Similarly, reacting ethyl chloroacetate (B1199739) with hydrazine hydrate in ethanol, followed by acidification with HCl, is another viable route to obtain the hydrochloride salt. The resulting product can then be purified by recrystallization from a mixture of ethanol and water to achieve high purity levels, often exceeding 95%.

Synthetic Routes via Reaction of Hydrazine Hydrate with Acetic Anhydride (B1165640) or Acetic Acid

Another established pathway for the synthesis of 2-hydrazinylacetamide involves the reaction of hydrazine hydrate with either acetic anhydride or acetic acid. This method leads to the formation of the core acetamide structure through acylation of the hydrazine molecule.

When acetic anhydride is used, it acts as an acylating agent, introducing an acetyl group onto one of the nitrogen atoms of the hydrazine molecule. This reaction is typically carried out under controlled temperature conditions to manage the exothermic nature of the reaction and to prevent over-acylation.

Alternatively, acetic acid can be used as the acylating agent, although this generally requires more forcing conditions, such as higher temperatures or longer reaction times, compared to the more reactive acetic anhydride. researchgate.netresearchgate.net In some instances, the reaction of maleic anhydride with hydrazine hydrate in acetic acid has been shown to yield maleic hydrazide, illustrating the utility of an acid solvent in facilitating such condensations. researchgate.net Following the formation of 2-hydrazinylacetamide, the addition of hydrochloric acid is necessary to produce the desired hydrochloride salt. This acidification step is crucial for the isolation and stability of the final product.

Advanced Synthetic Strategies for this compound and Related Analogues

To enhance the efficiency, yield, and purity of this compound and its derivatives, researchers have explored advanced synthetic strategies. These approaches focus on optimizing reaction conditions, employing catalytic agents, and ensuring consistency across different synthesis batches.

Optimization of Reaction Conditions and Solvent Systems

The optimization of reaction conditions is a critical aspect of modern synthetic chemistry, aiming to maximize product yield and minimize impurities. For the synthesis of this compound, this involves a careful selection of solvents, temperature, and reaction time.

The choice of solvent can significantly influence the reaction rate and the solubility of both reactants and products. researchgate.net Solvents like ethanol are commonly used for hydrazinolysis reactions due to their ability to dissolve both the chloroacetamide precursor and hydrazine hydrate. The temperature is another crucial parameter; for example, conducting the reaction at temperatures between 40–60°C is often recommended to ensure a controlled reaction rate and minimize the formation of side products.

Recent advancements have seen the application of machine learning and data-centric approaches to predict and optimize reaction conditions. beilstein-journals.org By analyzing large datasets of chemical reactions, these models can suggest optimal parameters, including solvent systems and temperature profiles, to improve the efficiency and selectivity of the synthesis. beilstein-journals.org

Below is a table summarizing the impact of different solvents and temperatures on the yield of a related iminothiazoline synthesis, illustrating the importance of condition optimization. researchgate.net

| Entry | Co-solvent (10%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dioxane | 100 | 0.5 | 90 |

| 2 | Dioxane | 110 | 0.5 | 90 |

| 3 | Dioxane | 80 | 0.5 | 87 |

| 4 | Acetonitrile | 80 | 0.5 | 82 |

| 5 | Dioxane | 80 | 0.5 | 85 |

Table 1: Optimization of reaction conditions for the synthesis of 2-iminothiazolines. Data sourced from a study on multicomponent one-pot synthesis. researchgate.net

Application of Catalytic Agents in Synthetic Protocols (e.g., Triethylamine, Microwave Irradiation)

Triethylamine, a common organic base, can be employed to neutralize the hydrogen chloride gas that may be formed during the reaction of chloroacetamide with hydrazine, thereby driving the reaction to completion. While not directly a catalyst for the main reaction, its role as an acid scavenger is crucial for maintaining the optimal reaction environment.

Microwave irradiation has emerged as a powerful tool in modern organic synthesis. It can dramatically reduce reaction times, often from hours to minutes, by providing rapid and uniform heating of the reaction mixture. This technique has been successfully applied to various hydrazide syntheses, leading to higher yields and cleaner reaction profiles.

Furthermore, metal-based catalysts, such as copper salts, have been investigated for related C-H amidation reactions, which share mechanistic similarities with the formation of the amide bond in 2-hydrazinylacetamide. researchgate.net For example, a Cu(OAc)2 catalyst with an Ag2CO3 oxidant in dichloroethane has been shown to facilitate intramolecular C(sp3)-H amidation. researchgate.net

Strategies for Mitigating Batch-to-Batch Variability in Synthesis

Ensuring consistency between different batches of a synthesized compound is a significant challenge in chemical manufacturing. zaether.comnih.gov Batch-to-batch variability can arise from minor fluctuations in raw material quality, reaction conditions, and processing parameters. zaether.com

To mitigate this, a holistic management approach is necessary. zaether.com This includes:

Stringent Raw Material Characterization: Ensuring the purity and consistency of starting materials like chloroacetamide and hydrazine hydrate is the first step.

Process Optimization and Control: Establishing robust and well-defined process parameters, including temperature, pressure, and mixing speeds, is crucial. zaether.com Implementing Quality by Design (QbD) principles and Design of Experiments (DoE) can help in systematically identifying and controlling critical process parameters. zaether.com

In-Process Monitoring: Utilizing analytical techniques to monitor the progress of the reaction in real-time allows for timely adjustments to be made, ensuring that each batch follows the desired reaction trajectory.

Data-Centric Approach: A data-centric approach, where data from each stage of the synthesis is collected and analyzed, can help in identifying trends and deviations early on. zaether.com This allows for proactive adjustments to minimize variability and ensure consistent product quality. zaether.com

By implementing these strategies, manufacturers can achieve a more reproducible synthesis of this compound, leading to a more reliable and high-quality final product.

Precursor Compounds and Intermediate Derivatization in Synthesis

The synthesis of this compound is accomplished through strategic chemical pathways that rely on readily available precursor compounds and allow for the derivatization of key intermediates. The selection of precursors and the potential for intermediate modification are central to the production of the target compound and the exploration of related chemical structures.

The primary synthetic routes to this compound originate from two principal types of precursor molecules: chloroacetamide and its derivatives, and ethyl chloroacetate. These starting materials are subjected to reactions with hydrazine, leading to the formation of the hydrazinylacetamide core structure.

A prevalent method involves the use of chloroacetamide or N-substituted chloroacetamides as foundational precursors. researchgate.netresearchgate.net These compounds are characterized by a reactive chlorine atom, which is susceptible to nucleophilic substitution by hydrazine. The synthesis of these chloroacetamide precursors typically begins with the reaction of an amine with chloroacetyl chloride. researchgate.netfishersci.ca For instance, the reaction of p-toluidine (B81030) with chloroacetyl chloride yields 2-chloro-N-p-tolylacetamide, a direct precursor for further reaction. researchgate.net

An alternative and widely utilized pathway commences with ethyl chloroacetate. google.com In this approach, ethyl chloroacetate reacts with hydrazine hydrate, often in the presence of a base such as sodium hydroxide (B78521) or sodium ethylate, within an ethanol solvent system. google.com This reaction produces the intermediate, ethyl hydrazinoacetate. Subsequent treatment of this intermediate with hydrochloric acid results in the formation of this compound. google.com

The intermediates formed during the synthesis of this compound are themselves valuable substrates for further chemical modification, a process known as intermediate derivatization. This allows for the synthesis of a diverse array of related compounds with potentially unique chemical and biological properties.

One key intermediate, N-substituted 2-chloroacetamide, can undergo reactions with various nucleophiles other than hydrazine. The reactive chlorine atom can be displaced by sulfur, oxygen, or other nitrogen-containing nucleophiles. researchgate.net For example, N-aryl-2-chloroacetamides can react with thiols to form thioethers or with secondary amines to yield more complex acetamide derivatives. researchgate.net These reactions highlight the versatility of the chloroacetamide intermediate in synthetic chemistry.

Another critical intermediate, ethyl hydrazinoacetate, derived from the reaction of ethyl chloroacetate and hydrazine, serves as a branching point for derivatization. The hydrazine moiety of ethyl hydrazinoacetate can react with aldehydes and ketones to form hydrazones. fishersci.ca These hydrazone derivatives are stable compounds that can be isolated or used in situ for the synthesis of various heterocyclic systems. For example, ethyl hydrazinoacetate hydrochloride has been used in the preparation of novel copper(II) complexes through condensation with 2-pyridinecarboxaldehyde, 2-acetylpyridine, and 2-quinolinecarboxaldehyde. fishersci.ca

Furthermore, the intermediate formed from the reaction of 2-chloro-N-p-tolylacetamide with hydrazine can be further derivatized. Research has shown that reacting 2-chloro-N-p-tolylacetamide with thiosemicarbazide (B42300), semicarbazide, or thiourea, instead of hydrazine, leads to the formation of different heterocyclic compounds. researchgate.netuomustansiriyah.edu.iq These reactions demonstrate how modifying the nucleophile that reacts with the chloroacetamide precursor can lead to a diverse range of final products.

The derivatization of intermediates is a powerful strategy for creating libraries of compounds based on the 2-hydrazinylacetamide scaffold. By systematically altering the substituents on the precursor molecules or by reacting the intermediates with a variety of reagents, chemists can fine-tune the properties of the final molecules. This approach is fundamental not only for optimizing the synthesis of this compound but also for discovering new chemical entities with potential applications in various scientific fields.

Table 1: Key Precursor Compounds for the Synthesis of this compound

| Precursor Compound | Formula | Role in Synthesis |

| Chloroacetamide | ClCH₂CONH₂ | Direct precursor, reacts with hydrazine. nbinno.comnih.gov |

| Ethyl Chloroacetate | ClCH₂COOCH₂CH₃ | Reacts with hydrazine to form ethyl hydrazinoacetate intermediate. google.com |

| Chloroacetyl Chloride | ClCH₂COCl | Used to synthesize N-substituted chloroacetamide precursors. researchgate.netresearchgate.net |

| N-Aryl-2-chloroacetamides | ClCH₂CONH-Ar | Precursors that react with hydrazine to form N-aryl-2-hydrazinylacetamides. researchgate.net |

Table 2: Examples of Intermediate Derivatization in the Synthesis of 2-Hydrazinylacetamide Analogs

| Intermediate | Derivatizing Reagent | Resulting Product Class | Reference |

| N-Aryl-2-chloroacetamide | Thiols (R-SH) | N-Aryl-2-(alkylthio)acetamides | researchgate.net |

| N-Aryl-2-chloroacetamide | Secondary Amines (R₂NH) | N-Aryl-2-(dialkylamino)acetamides | researchgate.net |

| Ethyl Hydrazinoacetate | Aldehydes (R-CHO) | Hydrazones | fishersci.ca |

| 2-Chloro-N-p-tolylacetamide | Thiosemicarbazide | Thiazole derivatives | researchgate.net |

| 2-Chloro-N-p-tolylacetamide | Semicarbazide | Oxadiazole derivatives | researchgate.net |

| 2-Chloro-N-p-tolylacetamide | Thiourea | Thiazole derivatives | researchgate.net |

Fundamental Reaction Profiles of this compound

The reactivity of this compound can be broadly categorized into oxidative, reductive, and nucleophilic substitution pathways. The presence of both a readily oxidizable hydrazine group and a reducible amide group, along with a nucleophilic nitrogen atom, provides multiple avenues for chemical modification.

Oxidative Transformations and Product Characterization

The hydrazine functional group within this compound is susceptible to oxidation by various reagents. Common oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412) can be employed to effect these transformations. The specific products formed are highly dependent on the strength of the oxidizing agent and the reaction conditions.

Mild oxidation may lead to the formation of a diazenylacetamide intermediate, which could undergo further reactions. Stronger oxidation is expected to cleave the nitrogen-nitrogen bond, potentially leading to the formation of acetamide and nitrogen gas. The characterization of these products would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to identify the resulting organic fragments and gas chromatography to detect the evolution of nitrogen gas.

Table 1: Plausible Oxidative Transformation Products of this compound

| Oxidizing Agent | Plausible Product(s) |

| Hydrogen Peroxide (mild) | Diazenylacetamide |

| Potassium Permanganate (strong) | Acetamide, Nitrogen Gas |

Note: The products listed are based on the known reactivity of hydrazine derivatives and require experimental verification for this compound.

Reductive Pathways and Product Profiling

The acetamide functional group in this compound can be reduced using powerful reducing agents. Reagents like sodium borohydride (B1222165) or the more potent lithium aluminum hydride are commonly used for the reduction of amides.

Reduction of the amide carbonyl group would yield the corresponding amine. In this case, the expected product would be 2-hydrazinylethanamine. Product profiling would involve techniques like mass spectrometry to confirm the molecular weight of the reduced product and infrared (IR) spectroscopy to observe the disappearance of the amide carbonyl stretch and the appearance of amine N-H bending vibrations.

Table 2: Potential Reductive Pathway and Product of this compound

| Reducing Agent | Potential Product |

| Lithium Aluminum Hydride | 2-Hydrazinylethanamine |

| Sodium Borohydride | (Typically unreactive with amides) |

Note: The reactivity of sodium borohydride with amides is generally low and often requires specific conditions or catalysts.

Nucleophilic Substitution Reactions and Derivative Formation

The hydrazine moiety of this compound is a potent nucleophile, capable of participating in a variety of substitution reactions. The terminal nitrogen atom can attack electrophilic centers, leading to the formation of a wide range of derivatives.

One of the primary applications of this reactivity is in the formation of hydrazones. Reaction with aldehydes and ketones results in the condensation of the hydrazine group with the carbonyl group, eliminating a molecule of water to form a stable hydrazone derivative. These reactions are often catalyzed by a small amount of acid.

Furthermore, the nucleophilic hydrazine can react with acyl chlorides or acid anhydrides to form N,N'-diacylhydrazine derivatives. It can also react with alkyl halides, although this can lead to a mixture of products due to the potential for multiple alkylations. The synthesis of this compound itself often proceeds via a nucleophilic substitution reaction, where hydrazine hydrate displaces a leaving group from a chloroacetamide precursor. The formation of various heterocyclic compounds from this compound is also a significant area of interest, where the hydrazine moiety acts as a key building block in cyclization reactions. researchgate.netclockss.orguomustansiriyah.edu.iq

Intrinsic Reactivity of Hydrazine and Acetamide Functional Groups

The chemical character of this compound is a composite of the individual reactivities of its hydrazine and acetamide functionalities. The hydrazine group, with its two adjacent nitrogen atoms and lone pairs of electrons, is a strong nucleophile and a good reducing agent. The presence of the electron-withdrawing acetyl group, however, is expected to decrease the basicity and nucleophilicity of the adjacent nitrogen atom to some extent.

Elucidation of Reaction Mechanisms and Proposed Intermediates

Understanding the stepwise process of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. This involves the study of reaction kinetics and the identification of transient intermediates.

Kinetic Analysis of Chemical Reactions Involving this compound

While specific kinetic studies on this compound are not extensively documented in publicly available literature, the kinetics of similar acylhydrazine reactions have been investigated. For instance, the hydrolysis of acylhydrazines in acidic media has been shown to proceed through different mechanisms depending on the acid concentration. cdnsciencepub.comoup.com At lower acidities, an A-2 mechanism involving a rate-determining attack of water on the protonated substrate is often observed. At higher acidities, a shift to an A-1 mechanism, where the rate-determining step is the formation of an acylium ion, can occur. cdnsciencepub.comoup.com

Kinetic studies on the reaction of various hydrazines with electrophiles have also been conducted to determine their nucleophilicity. researchgate.net Such studies often reveal that the rate of reaction is dependent on the concentration of both the hydrazine and the electrophile, following second-order kinetics. For this compound, a kinetic analysis of its reaction with an aldehyde, for example, would likely show a dependence on the concentrations of both reactants and the acid catalyst.

A comprehensive kinetic study of a reaction involving m-nitrobenzhydrazide with acetic acid revealed a complex mechanism with multiple competing and consecutive reactions, highlighting the intricate pathways that hydrazides can undergo. nih.gov This underscores the necessity for detailed kinetic analysis to fully understand the reactivity of this compound.

Chemical Reactivity and Mechanistic Investigations of 2 Hydrazinylacetamide Hydrochloride

Spectroscopic and Computational Probing of Reaction Intermediates

The elucidation of reaction mechanisms for the synthesis and subsequent reactions of 2-Hydrazinylacetamide hydrochloride relies heavily on the identification and characterization of transient intermediates. Spectroscopic techniques and computational modeling are pivotal in providing insights into the fleeting species that govern the reaction pathways. While direct spectroscopic observation of intermediates in the synthesis of the title compound is challenging due to their short lifetimes, studies on analogous hydrazide formation and reactivity provide a strong framework for understanding the process.

Detailed research findings from studies on related compounds allow for the prediction and characterization of intermediates. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are instrumental in tracking the conversion of reactants to products and identifying key functional group transformations that signal the presence of intermediates. mdpi.comnih.gov

Spectroscopic Characterization of a Plausible Reaction Intermediate:

The synthesis of this compound typically proceeds via the hydrazinolysis of a chloroacetamide precursor. A key intermediate in this process is the initial adduct formed from the nucleophilic attack of hydrazine (B178648) on the electrophilic carbon of the chloroacetamide. While this intermediate is highly reactive, its formation and subsequent conversion can be inferred from spectroscopic data of stable, related N-acylhydrazides. mdpi.com

For instance, the transformation of an ester to a hydrazide, a similar process, is marked by distinct spectroscopic changes. In ¹H NMR spectroscopy, the disappearance of signals corresponding to the leaving group (e.g., methoxy (B1213986) protons) and the appearance of new signals for the N-H protons of the hydrazide moiety are indicative of the reaction's progress. mdpi.com The carbonyl (C=O) and amine (N-H) stretching frequencies in IR spectroscopy also provide crucial evidence for the formation of the hydrazide structure. mdpi.comnih.gov

Table 1: Illustrative Spectroscopic Data for Hydrazide Formation

| Functional Group | Spectroscopic Technique | Observed Change/Characteristic Signal | Reference |

| Ester (Starting Material) | ¹H NMR | Presence of alkoxy proton signals (e.g., -OCH₃ at ~3.7 ppm) | mdpi.com |

| Hydrazide (Product) | ¹H NMR | Disappearance of alkoxy signals, appearance of C(O)-NH (~9.4 ppm) and -NH₂ (~4.3 ppm) protons | mdpi.com |

| Carbonyl (C=O) | FT-IR | Shift in C=O stretching frequency upon conversion (e.g., ~1665 cm⁻¹) | mdpi.com |

| Amine (N-H) | FT-IR | Appearance of two distinct N-H stretching bands (~3345 cm⁻¹ and ~3256 cm⁻¹) | mdpi.com |

Computational Modeling of Reaction Pathways:

Computational chemistry, particularly Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), offers a powerful lens through which to view the energetics and geometries of reaction intermediates and transition states that are often inaccessible experimentally. nih.govrsc.org Studies on the reaction mechanisms of hydrazine and its derivatives provide a template for understanding the formation of 2-Hydrazinylacetamide.

For example, computational investigations into the reaction of hydrazines with carbonyl compounds have successfully mapped out the reaction coordinates, identifying key transition states and intermediates. nih.gov These studies often calculate the activation energies for various steps, helping to determine the most plausible reaction pathway. The reaction between a substituted hydrazine and acetaldehyde, for instance, has been shown to proceed through a transition state involving an intermolecular hydrogen transfer. nih.gov

A plausible mechanism for the formation of the hydrazinylacetamide core involves the nucleophilic attack of hydrazine on the carbonyl carbon of a chloroacetamide derivative, followed by the displacement of the chloride ion. Computational models can predict the energy barriers for these steps.

Table 2: Hypothetical Computational Data for a Key Reaction Step in Hydrazinylacetamide Formation

| Reaction Step | Intermediate/Transition State | Computational Method | Calculated Parameter | Illustrative Value (kcal/mol) | Reference |

| Nucleophilic Attack | Transition State 1 (TS1) | MP2 | Activation Energy (ΔE‡) | 8.1 | nih.gov |

| Chloride Displacement | Intermediate 1 | DFT | Reaction Enthalpy (ΔH) | - | rsc.org |

Derivatization, Analogues, and Structure Activity Relationship Sar Studies

Rational Design and Synthesis of Novel 2-Hydrazinylacetamide Derivatives

The synthetic utility of 2-hydrazinylacetamide hydrochloride lies in the reactivity of its hydrazinyl and acetamide (B32628) functionalities. These groups readily participate in a range of chemical transformations, allowing for their incorporation into more complex molecular architectures.

A primary route for the derivatization of 2-hydrazinylacetamide involves the condensation of its hydrazinyl moiety with various aldehydes and ketones to form hydrazone linkages (-NH-N=CH-). This reaction is a cornerstone in the synthesis of novel compounds, as it allows for the introduction of a wide range of substituents, thereby modulating the molecule's steric and electronic properties.

New hydrazone derivatives have been synthesized through the nucleophilic addition-elimination reaction of acetohydrazide precursors with aromatic aldehydes or ketones. mdpi.com The synthesis of these hydrazones is often straightforward, typically achieved by heating hydrazides with different aldehydes. nih.gov For instance, the reaction of cyanoacetyl hydrazine (B178648) with 3-acetylpyridine (B27631) yields a hydrazide-hydrazone derivative, which can then be utilized in a series of heterocyclization reactions to produce novel heterocyclic compounds. researchgate.net The resulting hydrazone derivatives are often evaluated for their biological potential, with studies exploring their anticandidal and anticancer activities. mdpi.com

The 2-hydrazinylacetamide scaffold has proven to be a valuable building block in the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Thienopyridines: The synthesis of thienopyridine derivatives, a class of compounds with a broad spectrum of biological activities including anti-inflammatory and antimicrobial properties, can be achieved through various synthetic routes. uobaghdad.edu.iq One approach involves the reaction of 3-cyano-pyridine-2(1H)-thiones with halo-N-arylacetamides to furnish 2-functionalized 3-aminothieno[2,3-b]pyridines. doaj.org The acetamide moiety in these reactions plays a crucial role in the formation of the fused ring system.

Quinazolinones: Quinazolinone derivatives are another important class of heterocyclic compounds that have been synthesized utilizing the 2-hydrazinylacetamide framework. google.com A notable example is the synthesis of N-(4-substituted phenyl)-2-(2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)hydrazinyl)-acetamide. This was achieved through the reaction of a hydrazinoquinazoline intermediate with 2-chloro-N-acetamide derivatives. mdpi.com The resulting compounds have been investigated for their potential as PARP-1 inhibitors. mdpi.com

Azetidinones: Azetidinones, also known as β-lactams, are a well-known class of compounds with significant antibacterial activity. uobaghdad.edu.iq The synthesis of novel azetidinone derivatives has been accomplished by incorporating the hydrazinylacetamide moiety. One synthetic strategy involves the cyclocondensation of Schiff bases, derived from hydrazinyl acetamide precursors, with chloroacetyl chloride. uobaghdad.edu.iq This approach has led to the generation of new series of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides and other related 2-azetidinone derivatives. uobaghdad.edu.iq These synthetic efforts are often aimed at discovering new antibacterial agents.

Ceftriaxone (B1232239), a third-generation cephalosporin (B10832234) antibiotic, has been a target for chemical modification to enhance its antimicrobial spectrum. uobaghdad.edu.iq One strategy involves the derivatization of its 2-aminothiazolyl group. In a multi-step synthesis, ceftriaxone is first reacted with chloroacetyl chloride to introduce a reactive linker. mdpi.comuobaghdad.edu.iq This chloroacetylated intermediate is then reacted with hydrazine hydrate (B1144303) to yield a ceftriaxone derivative bearing a hydrazinylacetamide moiety. mdpi.com This synthetic modification aims to produce compounds with potentially broadened antimicrobial activity, including possible antifungal effects, by combining the structural features of ceftriaxone with the versatile reactivity of the hydrazinyl group. uobaghdad.edu.iquobaghdad.edu.iq

The exploration of thiadiazole analogues represents another avenue in the derivatization of 2-hydrazinylacetamide. Specifically, 2-aryl-5-hydrazino-1,3,4-thiadiazoles have been synthesized and evaluated for their potential biological activities. These compounds are of interest due to the established pharmacological importance of the thiadiazole ring system. The synthetic strategies to access these molecules often involve the cyclization of thiosemicarbazide (B42300) precursors, which can be derived from hydrazinyl-containing starting materials.

Structural Characterization of Synthesized Analogues and Derivatives

The confirmation of the chemical structures of the newly synthesized derivatives of 2-hydrazinylacetamide is a critical step in their development. A combination of modern spectroscopic and analytical techniques is employed for this purpose.

The most commonly used methods for structural elucidation include:

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the presence of key functional groups such as C=O (amide and ketone), N-H (amine and amide), C=N (imine), and C-Cl bonds. nih.govuobaghdad.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are used to determine the precise arrangement of atoms within the molecule, providing detailed information about the chemical environment of each proton and carbon atom. nih.govuobaghdad.edu.iq

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which further corroborates the proposed structures. nih.govuobaghdad.edu.iq

Elemental Analysis (CHN): This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is compared with the calculated values for the proposed structure. mdpi.com

These analytical techniques, when used in conjunction, provide unambiguous evidence for the successful synthesis and structural integrity of the target molecules.

Structure-Activity Relationship (SAR) Analysis: Impact of Structural Modulations on Molecular Performance

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the derivatives of 2-hydrazinylacetamide, SAR analyses have provided valuable insights into the key structural features required for their molecular performance.

For instance, in a series of N-(arylidene)hydrazinoacetyl sulfonamides and their corresponding azetidinone analogues, it was found that the nature of the substituent on the aryl ring significantly impacted their antioxidant and antibacterial activities. Generally, compounds based on a sulfadiazine (B1682646) skeleton were more active than those derived from sulfisoxazole. Furthermore, the N-(arylidene)hydrazinoacetyl sulfonamide derivatives were found to be more active than their azetidinone counterparts, suggesting that the flexibility of the hydrazone linker is beneficial for activity in this series.

In the case of 2-aryl-5-hydrazino-1,3,4-thiadiazole derivatives, SAR studies revealed that compounds with a 2-substituted phenyl ring exhibited higher antihypertensive activity compared to those with 3- or 4-substituted phenyl rings or heteroaryl groups. This indicates that the position of the substituent on the phenyl ring is a critical determinant of their biological effect.

Similarly, for a series of 2-hydrazinyladenosine derivatives, modifications at the 2-position of the adenosine (B11128) core led to compounds with high affinity and selectivity for the A₂A adenosine receptor. The replacement of a cyclic structure with mono- and disubstituted phenyl moieties resulted in hydrazone derivatives with low nanomolar affinity, highlighting the importance of the substituent attached to the hydrazone linker in modulating receptor binding.

These SAR studies underscore the importance of systematic structural modifications in optimizing the molecular performance of 2-hydrazinylacetamide derivatives and provide a rational basis for the design of more potent and selective compounds.

Investigation of Functional Group Contributions to Molecular Performance

The molecular architecture of this compound comprises a hydrazinyl group (-NHNH2) and an acetamide moiety (-C(O)CH3), both of which are expected to contribute significantly to its chemical properties and biological interactions. The systematic modification of these functional groups is a key strategy to understand their roles.

The acetamide group also offers opportunities for modification to probe its contribution to the molecule's activity. The amide bond itself is a key structural feature in many biologically active compounds, participating in hydrogen bonding interactions with biological targets. Alterations to the acetyl group, such as replacing the methyl group with larger alkyl or aryl substituents, could influence the compound's lipophilicity, steric bulk, and ultimately its fit within a receptor's binding pocket. For example, in a study of thiazolyl-hydroxamate derivatives, varying the length of an aliphatic linker, which is conceptually similar to modifying the acetamide backbone, had a significant impact on the inhibitory activity and selectivity against histone deacetylase 6 (HDAC6). nih.govresearchgate.net This highlights the importance of the size and nature of the group attached to the core structure.

Interactive Table: Hypothetical Contributions of Functional Groups to the Molecular Performance of 2-Hydrazinylacetamide Analogues.

| Functional Group | Potential Contribution to Molecular Performance | Example of Modification |

| Hydrazinyl (-NHNH2) | - Formation of hydrazones with aldehydes/ketones- Coordination with metal ions- Hydrogen bonding | - Conversion to various hydrazones- N-alkylation or N-acylation |

| Acetamide (-C(O)CH3) | - Hydrogen bonding via N-H and C=O- Influences solubility and lipophilicity- Steric interactions | - Replacement of methyl with other alkyl/aryl groups- Modification of the amide bond |

Positional Isomerism and Stereochemical Influences on Compound Behavior

The spatial arrangement of atoms and functional groups within a molecule, governed by positional isomerism and stereochemistry, can have a profound impact on its biological activity.

Stereochemical Influences: Stereoisomers, which have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms, often exhibit distinct pharmacological profiles. This is because biological systems, such as enzymes and receptors, are chiral and can differentiate between stereoisomers. Although this compound itself is not chiral, derivatization can introduce chiral centers. For example, the formation of a hydrazone with a chiral aldehyde or ketone would result in diastereomers.

Furthermore, the C=N double bond in hydrazone derivatives can exist as (E) and (Z) geometrical isomers. Studies have shown that these isomers can have different biological activities. For example, in the case of angularly attached oxazolidinone derivatives, the (E)-isomer was found to be more potent than the (Z)-isomer. nih.gov The synthesis and pharmacological evaluation of individual stereoisomers of other compounds, such as 3-[methyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]-1-indanone, have demonstrated that the biological activity is highly dependent on the specific stereochemistry of each isomer. nih.gov This underscores the importance of controlling and characterizing the stereochemistry of any chiral derivatives of 2-Hydrazinylacetamide to fully understand their biological potential.

Interactive Table: Potential Influence of Isomerism on the Behavior of 2-Hydrazinylacetamide Derivatives.

| Type of Isomerism | Potential Influence on Compound Behavior | Example |

| Positional Isomerism | - Altered binding affinity and selectivity- Different metabolic pathways- Varied physicochemical properties | Comparison of 1-Hydrazinylacetamide vs. 2-Hydrazinylacetamide |

| Stereoisomerism | - Enantiomers may have different potencies- Diastereomers can exhibit distinct biological profiles- (E/Z) isomers of hydrazones may show differential activity | - Chiral derivatives formed with chiral reagents- (E) vs. (Z) isomers of hydrazone derivatives |

Spectroscopic Characterization and Advanced Analytical Methodologies

Vibrational Spectroscopy for Structural Confirmation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in the 2-Hydrazinylacetamide hydrochloride molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds. The resulting spectrum displays a series of absorption bands, each corresponding to a specific vibrational mode. For this compound, the FT-IR spectrum is characterized by several key absorptions that confirm its structure.

A prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, typically observed around 1650 cm⁻¹. The presence of N-H bonds in the amide and hydrazinyl groups gives rise to stretching vibrations in the region of 3100-3300 cm⁻¹. Additionally, bending vibrations of the N-H groups are expected in the 1550-1650 cm⁻¹ range. The C-N stretching vibrations of the acetamide (B32628) backbone also contribute to the fingerprint region of the spectrum.

To illustrate the expected spectral features, a comparison can be made with the structurally related compound, Girard's Reagent T, which also contains a hydrazide moiety.

| Functional Group | Expected Wavenumber Range (cm⁻¹) for this compound | Reference Wavenumber (cm⁻¹) for Girard's Reagent T |

| N-H Stretch | 3100 - 3300 | Not explicitly available |

| C-H Stretch | 2800 - 3000 | Not explicitly available |

| C=O Stretch (Amide I) | ~1650 | ~1680 |

| N-H Bend (Amide II) | 1550 - 1650 | Not explicitly available |

| C-N Stretch | Fingerprint Region | Not explicitly available |

Data for Girard's Reagent T is for comparative purposes and may not represent the exact values for this compound.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While no specific Raman spectrum for this compound is readily available in the reviewed literature, the technique is valuable for studying hydrazide derivatives. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C-C backbone and symmetric stretching modes of the functional groups would be expected to produce distinct Raman signals. For instance, the C=O stretch, while strong in the IR, would also be observable in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the atomic connectivity can be constructed.

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring atoms. For this compound, the protons of the methylene (B1212753) (-CH₂-) group and the protons of the amide (-CONH₂) and hydrazinyl (-NHNH₃⁺) groups will give rise to distinct signals.

Based on available data for similar structures, the methylene protons adjacent to the carbonyl group are expected to appear in the region of 2.5–3.5 ppm when measured in D₂O. The protons on the nitrogen atoms are exchangeable and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. In a protic solvent like DMSO-d₆, separate signals for the -CONH₂ and -NHNH₃⁺ protons would be expected.

For comparison, the ¹H NMR spectrum of Girard's Reagent T in D₂O shows a singlet for the methylene protons.

| Protons | Expected Chemical Shift (δ, ppm) for this compound | Reference Chemical Shift (δ, ppm) for Girard's Reagent T (in D₂O) |

| -CH₂- | 2.5 - 3.5 | ~4.0 (singlet) |

| -CONH₂ | Variable | Not applicable |

| -NHNH₃⁺ | Variable | Not applicable |

Data for Girard's Reagent T is for comparative purposes and may not represent the exact values for this compound.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, two distinct signals are expected: one for the carbonyl carbon of the amide group and another for the methylene carbon.

The carbonyl carbon is typically observed in the downfield region of the spectrum, generally between 160 and 180 ppm. The methylene carbon, being adjacent to the electron-withdrawing carbonyl group, will appear at a higher field compared to the carbonyl carbon.

By analogy with Girard's Reagent T, the expected chemical shifts can be estimated.

| Carbon Atom | Expected Chemical Shift (δ, ppm) for this compound | Reference Chemical Shift (δ, ppm) for Girard's Reagent T |

| C=O | 160 - 180 | ~167 |

| -CH₂- | 40 - 60 | ~58 |

Data for Girard's Reagent T is for comparative purposes and may not represent the exact values for this compound.

To unambiguously assign the proton and carbon signals and to further confirm the molecular structure, advanced two-dimensional (2D) NMR techniques can be employed. sdsu.eduwalisongo.ac.id

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show correlations between protons that are coupled to each other. In the case of this compound, a COSY spectrum would be expected to show a correlation between the methylene protons and the protons of the adjacent hydrazinyl group, if the coupling is resolved. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations). csbsju.edu For this compound, an HSQC or HMQC spectrum would show a cross-peak connecting the signal of the methylene protons with the signal of the methylene carbon. csbsju.edu

These advanced NMR techniques, by providing a detailed map of the through-bond connectivity, offer definitive proof of the structure of this compound.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, the molecular weight is 125.56 g/mol , corresponding to the molecular formula C₂H₈ClN₃O. The free base, 2-hydrazinylacetamide, has a molecular weight of 89.10 g/mol (C₂H₇N₃O). researchgate.net

The fragmentation of this compound in an electron ionization (EI) mass spectrometer can be predicted based on the fragmentation patterns of similar functional groups, such as primary amides and amines. youtube.comyoutube.comlibretexts.orgjove.com The initial event is the formation of a molecular ion, which is often unstable and undergoes subsequent fragmentation.

Key fragmentation pathways for primary amides include α-cleavage and the McLafferty rearrangement. libretexts.orgjove.com For 2-Hydrazinylacetamide, α-cleavage can occur on either side of the carbonyl group. Cleavage of the C-C bond would result in the loss of the •CH₂NHNH₂ radical, while cleavage of the C-N bond would lead to the loss of the •NH₂ radical. The McLafferty rearrangement is also a possibility if a γ-hydrogen is available for transfer, which is the case in 2-Hydrazinylacetamide. This rearrangement would involve the transfer of a hydrogen atom from the terminal amino group of the hydrazine (B178648) moiety to the carbonyl oxygen, followed by the cleavage of the Cα-Cβ bond (in this case, the C-N bond of the hydrazine group).

The presence of the hydrochloride salt can influence the fragmentation, particularly in techniques like electrospray ionization (ESI), where the protonated molecule [M+H]⁺ is observed. The fragmentation of this ion would then proceed.

Table 1: Predicted Mass Spectrometry Fragmentation of 2-Hydrazinylacetamide

| Fragment Ion | m/z (Predicted) | Corresponding Neutral Loss |

| [CH₃CONHNH₂]⁺ | 89 | HCl |

| [CH₂CO]⁺• | 42 | •NHNH₂ and NH₂ |

| [CONH₂]⁺ | 44 | •CH₂NHNH₂ |

| [NH₂NHCH₂]⁺ | 45 | CO and NH₂ |

This table is based on predicted fragmentation patterns and may not represent all experimentally observed fragments.

Electronic Spectroscopy (UV-Visible) for Chromophore Analysis and Complex Formation

Electronic spectroscopy, specifically UV-Visible spectroscopy, provides information about the electronic transitions within a molecule and is sensitive to the presence of chromophores. The simple aliphatic amide group in 2-Hydrazinylacetamide is a weak chromophore. Studies on simple hydrazides show that they typically exhibit a UV absorption band around 53 kK, which corresponds to approximately 189 nm. oup.com This absorption is attributed to the n → σ* transition of the lone pair electrons on the nitrogen atoms.

The hydrochloride salt form of 2-Hydrazinylacetamide may show slight shifts in its absorption maximum compared to the free base due to the protonation of the hydrazinyl group. Many simple pharmaceutical compounds that lack extensive conjugated systems often exhibit weak UV absorbance and may require derivatization to be analyzed effectively by UV-Vis spectrophotometry. mdpi.com

A significant aspect of the electronic spectroscopy of hydrazide derivatives is their ability to form colored complexes with metal ions. The hydrazone derivatives of 2-Hydrazinylacetamide, formed by condensation with aldehydes or ketones, can act as ligands. The formation of these metal complexes often results in the appearance of new, intense absorption bands in the visible region of the spectrum, leading to a color change. This property is the basis for their use in colorimetric sensing. For instance, the interaction of hydrazone-based ligands with metal ions like Cu²⁺ can lead to the formation of a colored complex that can be monitored spectrophotometrically. rsc.orgresearchgate.net

Table 2: General UV-Visible Absorption Characteristics of Hydrazide Derivatives

| Compound Type | Typical λmax (nm) | Transition Type | Notes |

| Simple Hydrazides | ~189 | n → σ | Weak absorption. oup.com |

| Hydrazone Derivatives | Varies | π → π / n → π* | Depends on the conjugated system. |

| Metal-Hydrazone Complexes | 400-600 | Ligand-to-Metal Charge Transfer (LMCT) | Often results in a visible color change. rsc.org |

X-ray Crystallography for Definitive Solid-State Structural Determination

While a specific single-crystal X-ray diffraction study for this compound was not found in the reviewed literature, the solid-state structure can be inferred from studies on similar small molecule hydrochloride salts and amide-containing compounds. researchgate.netnih.govresearchgate.netacs.orgresearchgate.net X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

For this compound, it is expected that the hydrazinyl group would be protonated at the terminal nitrogen atom. The resulting ammonium (B1175870) group would then form strong hydrogen bonds with the chloride anion. The crystal packing would likely be dominated by a network of hydrogen bonds involving the protonated hydrazinyl group, the amide group (both N-H and C=O), and the chloride ion. These interactions would link the molecules into a stable three-dimensional lattice. researchgate.neteuropeanpharmaceuticalreview.com

Table 3: Expected Hydrogen Bonding Interactions in Solid this compound

| Donor | Acceptor | Type of Interaction |

| N⁺-H (Hydrazinium) | Cl⁻ | Strong ionic hydrogen bond |

| N-H (Amide) | O=C (Amide) | Intermolecular hydrogen bond |

| N-H (Amide) | Cl⁻ | Hydrogen bond |

| N-H (Hydrazine) | O=C (Amide) | Intermolecular hydrogen bond |

Analytical Applications of 2-Hydrazinylacetamide Derivatives as Chemosensors

Derivatives of 2-Hydrazinylacetamide, particularly its hydrazones, have emerged as versatile platforms for the development of chemosensors for the detection of various ions. researchgate.netacs.org These sensors operate on principles such as colorimetry and fluorescence, offering high sensitivity and selectivity. nih.govnih.govcncb.ac.cnrsc.org

The general design of these chemosensors involves the condensation of 2-hydrazinylacetamide with a suitable aldehyde or ketone that contains a chromophoric or fluorophoric unit. The resulting hydrazone acts as a receptor that can selectively bind to a target analyte, such as a metal ion or an anion. This binding event perturbs the electronic properties of the signaling unit, leading to a detectable change in color or fluorescence intensity. rsc.orgresearchgate.netnih.govscitepress.orgnih.gov

Fluorescent Chemosensors: Many hydrazone-based chemosensors operate as "turn-on" fluorescent sensors. nih.govmdpi.comamericanelements.com In the unbound state, the fluorescence of the fluorophore may be quenched through mechanisms like photoinduced electron transfer (PET) from the hydrazone nitrogen to the excited fluorophore. Upon binding to a metal ion, the lone pair electrons of the nitrogen are engaged in coordination, which inhibits the PET process and restores the fluorescence of the signaling unit. nih.gov

Colorimetric Chemosensors: Colorimetric sensors based on hydrazone derivatives rely on a visible color change upon interaction with an analyte. nih.govnih.govscitepress.orgmdpi.com This change can be induced by the formation of a charge-transfer complex with a metal ion or through the deprotonation of the N-H group of the hydrazone by a basic anion, which alters the electronic conjugation of the molecule. nih.govmdpi.com

Table 4: Examples of Analytes Detected by Hydrazone-Based Chemosensors

| Analyte | Sensing Mechanism | Type of Sensor |

| Cu²⁺ | Complexation leading to color change or fluorescence quenching | Colorimetric/Fluorometric rsc.orgresearchgate.net |

| Fe³⁺ | Complexation leading to fluorescence enhancement ("turn-on") | Fluorometric nih.govnih.gov |

| F⁻, CN⁻, AcO⁻ | Deprotonation of N-H leading to color change | Colorimetric nih.govnih.govmdpi.com |

| Zn²⁺ | Complexation leading to fluorescence enhancement ("turn-on") | Fluorometric americanelements.com |

The versatility in the design of the signaling unit and the specific binding properties of the hydrazone moiety allow for the development of highly selective and sensitive chemosensors for a wide range of environmentally and biologically important species.

Catalytic Roles and Applications in Synthetic Transformations

Investigation of 2-Hydrazinylacetamide Hydrochloride as a Catalyst or Co-catalyst Precursor

The utility of this compound in catalysis primarily stems from its ability to act as a precursor to more complex ligands, which then coordinate with metal centers to form active catalysts. The hydrazine (B178648) group is a potent nucleophile, readily reacting with carbonyl compounds to form hydrazones. These resulting Schiff bases are versatile ligands in coordination chemistry.

Coordination Chemistry and Metal-Ligand Complexation for Catalytic Systems

The coordination chemistry of ligands derived from this compound is central to their catalytic function. The hydrazone derivatives can act as bidentate or tridentate ligands, coordinating with transition metal ions through nitrogen and oxygen donor atoms. This chelation can stabilize the metal center and influence its electronic properties, which in turn dictates the catalytic activity.

For instance, the formation of metal complexes with copper(II) has been a subject of interest. These complexes are explored for their potential in various catalytic applications. The geometry of the resulting complex, which can range from square planar to octahedral, is crucial for its catalytic efficacy.

| Metal Ion | Potential Coordination Geometry | Donor Atoms Involved |

| Copper (Cu²⁺) | Square Planar, Octahedral | N, O |

| Nickel (Ni²⁺) | Square Planar, Octahedral | N, O |

| Cobalt (Co²⁺) | Tetrahedral, Octahedral | N, O |

| Palladium (Pd²⁺) | Square Planar | N, O |

Table 1: Potential Coordination Modes of this compound-Derived Ligands with Various Metal Ions

Mechanistic Understanding of this compound-Mediated Catalysis

The mechanistic pathways of catalysis involving this compound-derived complexes are intrinsically linked to the nature of the metal center and the specific reaction being catalyzed. In many instances, the ligand is not merely a spectator but actively participates in the catalytic cycle.

For example, in oxidation reactions, the metal complex can facilitate the transfer of electrons between the substrate and the oxidant. The ligand can modulate the redox potential of the metal ion, making the electron transfer more favorable. In reactions involving bond formation, the coordinated substrate may become more susceptible to nucleophilic or electrophilic attack.

While specific mechanistic studies on catalysts derived directly from this compound are not extensively documented in publicly available literature, the general principles of catalysis by related hydrazone complexes can be extrapolated. These often involve substrate activation through coordination to the metal center, followed by a series of steps leading to product formation and catalyst regeneration.

Design and Synthesis of Derivatized Catalytic Systems for Enhanced Performance

To enhance the catalytic performance, stability, and selectivity of systems based on this compound, researchers focus on the strategic design and synthesis of derivatized ligands. This involves modifying the core structure to introduce specific functionalities.

The primary route for derivatization is the condensation of the hydrazine group with a variety of aldehydes and ketones. This approach allows for the systematic variation of the steric and electronic properties of the resulting hydrazone ligand. For example, introducing electron-donating or electron-withdrawing groups onto the aromatic ring of the aldehyde or ketone can fine-tune the electronic environment of the metal center in the final complex.

A general synthetic scheme for such derivatization is as follows:

This compound + R-CHO/R₂CO → Schiff Base Ligand

Where R-CHO represents an aldehyde and R₂CO represents a ketone. The resulting Schiff base can then be complexed with a suitable metal salt to generate the catalyst.

| Derivative Type | Synthetic Precursor | Potential Catalytic Enhancement |

| Aromatic Hydrazone | Benzaldehyde derivatives | Tunable electronic properties for redox catalysis |

| Heterocyclic Hydrazone | Pyridinecarboxaldehyde | Enhanced coordination and stability |

| Aliphatic Hydrazone | Aliphatic aldehydes/ketones | Modified steric hindrance for selectivity |

Table 2: Examples of Derivatization Strategies for Catalytic Applications

The development of these derivatized catalytic systems holds promise for a range of synthetic transformations, although further research is required to fully elucidate their catalytic potential and apply them to a broader scope of chemical reactions.

Emerging Research Avenues and Future Perspectives in 2 Hydrazinylacetamide Hydrochloride Research

Development of Innovative and Sustainable Synthetic Methodologies

The traditional synthesis of hydrazides and their derivatives often involves multi-step procedures with harsh reaction conditions and the use of hazardous reagents. Recognizing the environmental and economic drawbacks, the focus of contemporary research has shifted towards the development of innovative and sustainable synthetic methodologies. These "green chemistry" approaches aim to enhance efficiency, reduce waste, and utilize more environmentally benign solvents and catalysts. nih.govnih.gov

One promising strategy is the use of microwave-assisted organic synthesis (MAOS). This technique can dramatically reduce reaction times, from hours to minutes, and often leads to higher product yields compared to conventional heating methods. nih.govnih.gov For instance, the synthesis of hydrazides from corresponding acids can be achieved expeditiously in a solvent-free, one-pot reaction under microwave irradiation. nih.gov Another green approach is the use of organocatalysts, such as L-proline, which can efficiently catalyze the formation of hydrazide derivatives through solvent-free mechanical grinding, offering high yields and short reaction times. nih.gov

Furthermore, the development of catalytic systems for the formation of the hydrazide and acetamide (B32628) moieties is a key area of investigation. This includes the use of transition-metal catalysts for C-N coupling reactions to form arylhydrazines and enzymatic methods, such as using Candida antarctica lipase (B570770) B, for amide bond formation under mild conditions. scispace.com The exploration of solvent-free reactions or the use of greener solvents like water or ionic liquids is also a significant trend. nih.govnih.gov

Table 1: Comparison of Conventional and Innovative Synthetic Methods for Hydrazide Synthesis

| Parameter | Conventional Method | Microwave-Assisted Synthesis | Organocatalytic Grinding |

| Reaction Time | Hours to days | Minutes | Minutes to hours |

| Energy Consumption | High | Low | Very Low |

| Solvent Use | Often requires toxic organic solvents | Can be solvent-free | Solvent-free |

| Yield | Variable | Often higher | High |

| Byproducts | Can generate significant waste | Reduced waste | Minimal waste |

| Catalyst | Often uses harsh acids/bases | None or mild catalyst | Recyclable organocatalyst |

Integration of Advanced Spectroscopic Techniques for Real-time Mechanistic Studies

A thorough understanding of reaction mechanisms is paramount for optimizing synthetic protocols and designing novel chemical entities. The integration of advanced spectroscopic techniques for real-time, in-situ monitoring of chemical reactions provides unprecedented insights into reaction kinetics, the formation of intermediates, and the influence of various parameters on the reaction pathway.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking the concentration changes of reactants, intermediates, and products throughout a reaction by monitoring their characteristic vibrational frequencies. nih.govu-tokyo.ac.jp This allows for the precise determination of reaction start and end points, as well as the identification of transient species that may not be observable through traditional offline analysis. nih.gov

Operando spectroscopy, which combines spectroscopic measurements with simultaneous catalytic activity and selectivity analysis, is another cutting-edge approach. nih.govresearchgate.net Techniques like operando Raman spectroscopy and X-ray absorption spectroscopy (XAS) can provide detailed information about the catalyst's structure and electronic state under actual working conditions, which is crucial for understanding catalyst behavior and deactivation mechanisms. nih.govturkjps.org

Advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), are invaluable for elucidating the complex structures of hydrazinylacetamide derivatives and their reaction intermediates. nih.gov These techniques help in establishing the connectivity of atoms within a molecule and can be used to study dynamic processes and reaction mechanisms in solution. nih.govajptr.com

Table 2: Advanced Spectroscopic Techniques for Mechanistic Studies

| Technique | Information Provided | Application in Hydrazinylacetamide Research |

| In-situ FTIR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. | Monitoring the kinetics of hydrazide and acetamide formation. |

| Operando Spectroscopy (Raman, XAS) | Catalyst structure and electronic state under reaction conditions. | Understanding the role of catalysts in the synthesis of hydrazinylacetamide derivatives. |

| Advanced NMR (COSY, HSQC, HMBC) | Detailed molecular structure and connectivity, dynamic processes. | Elucidating the structure of novel derivatives and their reaction intermediates. |

Synergistic Approaches Combining Experimental and Computational Chemistry

The synergy between experimental and computational chemistry has become a cornerstone of modern chemical research. This integrated approach allows for a deeper understanding of molecular properties and reaction mechanisms, and it significantly accelerates the discovery and development of new molecules.

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, geometry, and reactivity of molecules. nih.govnih.gov For hydrazinylacetamide derivatives, DFT calculations can be used to:

Optimize molecular geometries and predict spectroscopic properties (e.g., IR and NMR spectra), which can be compared with experimental data for structural validation. nih.govnih.gov

Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand electronic transitions and reactivity. nih.gov

Investigate reaction mechanisms by calculating the energies of reactants, transition states, and products, thereby elucidating the most favorable reaction pathways. scispace.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent another important computational approach. nih.govresearchgate.net By correlating the structural or physicochemical properties of a series of compounds with their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized derivatives. This allows for the prioritization of synthetic targets and a more focused approach to drug discovery. researchgate.net Combining these computational models with experimental synthesis and biological evaluation creates a powerful feedback loop for the iterative design and optimization of bioactive hydrazinylacetamide compounds. nih.gov

Rational Design Principles for Next-Generation Hydrazinylacetamide-Based Chemical Entities

The ultimate goal of research into 2-Hydrazinylacetamide hydrochloride is the development of next-generation chemical entities with improved efficacy, selectivity, and pharmacokinetic properties. Rational design principles, guided by an understanding of structure-activity relationships (SAR), are crucial for achieving this goal. drugdesign.org

Pharmacophore modeling is a key rational design strategy that involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. nih.govresearchgate.net Once a pharmacophore model is established for a particular target, it can be used to virtually screen large compound libraries to identify new potential hits or to guide the design of novel molecules with a better fit to the target. nih.gov

Structure-Activity Relationship (SAR) studies involve systematically modifying the structure of a lead compound and evaluating the effect of these modifications on its biological activity. nih.govnih.gov For hydrazinylacetamide derivatives, this could involve modifying the substituents on the phenyl ring, altering the linker between the hydrazinyl and acetamide moieties, or introducing different heterocyclic systems. The insights gained from SAR studies are essential for optimizing the potency and selectivity of these compounds.

Bioisosteric replacement is another powerful strategy in drug design. It involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. nih.gov For example, the amide bond in the acetamide portion could be replaced with a bioisostere to enhance metabolic stability or alter binding interactions. nih.gov By combining these rational design principles with the innovative synthetic and analytical methods discussed previously, researchers can systematically explore the chemical space around the 2-hydrazinylacetamide scaffold to discover and develop novel compounds with significant therapeutic or material science applications. nih.gov

Q & A

What are the recommended methods for synthesizing 2-Hydrazinylacetamide hydrochloride in a laboratory setting?

Level : Basic

Answer :

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. Common reagents include hydrazine derivatives and carbonyl-containing precursors under controlled pH and temperature (e.g., 40–60°C). For example, reacting ethyl chloroacetate with hydrazine hydrate in ethanol, followed by acidification with HCl, yields the hydrochloride salt. Purification via recrystallization using ethanol/water mixtures ensures high purity (>95%) . Reaction progress should be monitored by TLC or HPLC to confirm intermediate formation .

How can researchers optimize reaction conditions for improved yield and purity of this compound?

Level : Advanced

Answer :

Optimization requires systematic parameter variation:

- Temperature : Lower temperatures (e.g., 0–10°C) reduce side reactions like hydrolysis.

- pH Control : Maintain pH 4–6 using buffered solutions to stabilize reactive intermediates.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes byproduct formation .

- Catalysis : Adding triethylamine (1–2 mol%) accelerates condensation reactions.

Validate optimized conditions using design-of-experiment (DoE) software to assess interactions between variables. Confirm purity via NMR (¹H/¹³C) and HPLC (Kromasil C18 column, 0.03 M phosphate buffer:methanol [70:30], 1 mL/min flow rate) .

What analytical techniques are most suitable for characterizing this compound and its derivatives?

Level : Basic

Answer :

- Structural Confirmation : Use ¹H NMR (D2O, δ 2.5–3.5 ppm for acetamide protons) and FT-IR (amide I band at ~1650 cm⁻¹).

- Purity Assessment : HPLC with UV detection at 207 nm provides quantification (linear range: 1–10 µg/mL, R² > 0.999) .

- Thermal Stability : TGA/DSC (heating rate 10°C/min) identifies decomposition points (>200°C typical for hydrochloride salts) .

Cross-validate results with elemental analysis (C, H, N ± 0.3%) to ensure stoichiometric consistency .

How should researchers address discrepancies in spectroscopic data for derivatives of this compound?

Level : Advanced

Answer :

Conflicting NMR or IR data may arise from:

- Tautomerism : Hydrazine derivatives exhibit keto-enol tautomerism. Use deuterated DMSO to stabilize specific forms for clearer spectra.

- Impurity Interference : Residual solvents (e.g., DMF) can obscure peaks. Purify via column chromatography (silica gel, chloroform:methanol [9:1]) .

- Hydrate Formation : Store samples in anhydrous conditions and confirm water content via Karl Fischer titration.

For ambiguous cases, employ high-resolution mass spectrometry (HRMS) to verify molecular ions (e.g., [M+H]⁺ at m/z 123.0564) .

What safety protocols are critical when handling this compound in experimental settings?

Level : Basic

Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for powder handling .

- Ventilation : Ensure airflow > 0.5 m/s to avoid inhalation of aerosols.

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Document all incidents (e.g., exposure symptoms) and consult occupational health guidelines for chronic risk mitigation .

How can researchers design biological activity studies for this compound derivatives?

Level : Advanced

Answer :

- In Vitro Assays : Screen antimicrobial activity via broth microdilution (MIC determination against E. coli or S. aureus). Use MTT assays for cytotoxicity profiling (IC₅₀ calculations) .